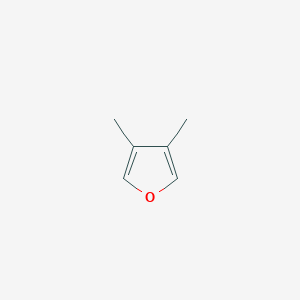

3,4-Dimethylfuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

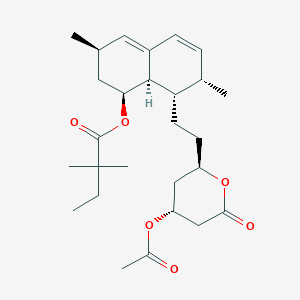

3,4-Dimethylfuran is a chemical compound with the molecular formula C6H8O . It is a member of the furan family, which are heterocyclic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of 3,4-Dimethylfuran consists of a five-membered ring with four carbon atoms and one oxygen atom . Two of the carbon atoms are substituted with methyl groups, which are -CH3 groups . The exact mass of 3,4-Dimethylfuran is 96.057514874 g/mol .

Physical And Chemical Properties Analysis

3,4-Dimethylfuran has a molecular weight of 96.13 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . Its topological polar surface area is 13.1 Ų . It has a complexity of 53.2, as computed by Cactvs 3.4.8.18 .

Scientific Research Applications

Biofuel Production

3,4-Dimethylfuran is a promising biofuel candidate. It’s derived from biomass, making it a renewable resource. The production of biofuels from furan compounds like 3,4-Dimethylfuran is a crucial pathway for the conversion of renewable biomass .

Chemical Industry

The chemical industry has begun to switch from traditional resources such as crude oil to biomass. Furan platform chemicals (FPCs), including 3,4-Dimethylfuran, are directly available from biomass and can replace the workhorse of chemical reactants and petroleum refineries .

Synthesis of Chiral Furans

3,4-Dimethylfuran can be used in the synthesis of chiral furans, which are important in the field of organic chemistry .

Electrocatalytic Conversion

The electrocatalytic conversion of furan compounds like 3,4-Dimethylfuran represents an enticing approach for transforming them into value-added chemicals .

Dehydrogenation Reactions

3,4-Dimethylfuran can be involved in electrochemical dehydrogenation reactions, which are important in the field of electrochemistry .

Hydrogenation Reactions

Similarly, 3,4-Dimethylfuran can also be involved in electrochemical hydrogenation reactions .

Mechanism of Action

Target of Action

This compound is a derivative of furan, a heterocyclic organic compound, and it’s likely that its targets would be similar to those of other furanic compounds .

Mode of Action

Furanic compounds are known for their reactivity, and they are often used in the synthesis of new fuels and polymer precursors . It’s possible that 3,4-Dimethylfuran interacts with its targets in a similar manner.

Biochemical Pathways

Furanic compounds are known to be involved in various biological transformations . For example, they can be metabolized by certain microorganisms, leading to the production of different oxidation and reduction products .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4-Dimethylfuran. For instance, the presence of certain microorganisms can affect the bioconversion of furanic compounds . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence the reactivity and stability of 3,4-Dimethylfuran.

Safety and Hazards

3,4-Dimethylfuran is a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . When handling 3,4-Dimethylfuran, it is recommended to avoid release to the environment, avoid contact with skin, eyes, and clothing, and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

3,4-dimethylfuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-3-7-4-6(5)2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHPMIPYSOTYNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174960 |

Source

|

| Record name | Furan, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethylfuran | |

CAS RN |

20843-07-6 |

Source

|

| Record name | Furan, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020843076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)